molecular formula C9H10F3NO2 B3319833 2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol CAS No. 1184277-07-3

2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol

Cat. No.: B3319833
CAS No.: 1184277-07-3
M. Wt: 221.18
InChI Key: JWTHBJZFPGRTLL-UHFFFAOYSA-N
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Description

2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a trifluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. One common method is the nucleophilic substitution reaction, where a suitable leaving group is replaced by the amino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the trifluoromethoxy group can influence the compound's electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid

  • 2-Amino-5-(trifluoromethoxy)benzoic acid

  • 2-Amino-6-(trifluoromethoxy)benzoxazole derivatives

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Properties

IUPAC Name

2-amino-2-[2-(trifluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(13)5-14/h1-4,7,14H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTHBJZFPGRTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol
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